molecular formula C23H25NO5 B12216947 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12216947
M. Wt: 395.4 g/mol
InChI Key: XYPGSCOFUVSQEO-UHFFFAOYSA-N
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Description

4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazepine core, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the oxo and propan-2-yloxy groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-(propan-2-yloxy)benzaldehyde with an appropriate amine to form an imine intermediate This intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The aromatic ring and the benzoxazepine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the benzoxazepine core.

Scientific Research Applications

4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-oxo-2-[4-(methoxy)phenyl]ethyl}-2-(methyl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-{2-oxo-2-[4-(ethoxy)phenyl]ethyl}-2-(ethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Uniqueness

4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H25NO5/c1-14(2)21-23(27)24(22(26)18-7-5-6-8-20(18)29-21)13-19(25)16-9-11-17(12-10-16)28-15(3)4/h5-12,14-15,21H,13H2,1-4H3

InChI Key

XYPGSCOFUVSQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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